molecular formula C7H6FN3O4 B8669067 2,4-Diamino-3-fluoro-5-nitrobenzoic acid CAS No. 918321-31-0

2,4-Diamino-3-fluoro-5-nitrobenzoic acid

Cat. No. B8669067
CAS RN: 918321-31-0
M. Wt: 215.14 g/mol
InChI Key: PZDKCKWTTLFOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-3-fluoro-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H6FN3O4 and its molecular weight is 215.14 g/mol. The purity is usually 95%.
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properties

CAS RN

918321-31-0

Molecular Formula

C7H6FN3O4

Molecular Weight

215.14 g/mol

IUPAC Name

2,4-diamino-3-fluoro-5-nitrobenzoic acid

InChI

InChI=1S/C7H6FN3O4/c8-4-5(9)2(7(12)13)1-3(6(4)10)11(14)15/h1H,9-10H2,(H,12,13)

InChI Key

PZDKCKWTTLFOIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1) (5 g) and ammonium hydroxide (7.7 grams, 25 wt % NH3 in H2O, 4.9 equivalents) in N-methylpyrrolidinone (12.5 mL) was heated at 80-90° C. in a sealed reactor. During the reaction the mixture became homogeneous and the pressure rose to 0.4 bar. After 1.75 hours, HPLC analysis showed incomplete conversion and a further charge of ammonium hydroxide (2 g, 25 wt % NH3 in H2O) was added, followed by heating at 80-90° C. in the sealed reactor for an additional 1.5 hours. After this time HPLC analysis indicated >99% conversion and the mixture was allowed to cool to room temperature overnight. The contents of the reactor were then added to water (100 mL), producing a homogeneous, brown solution with a pH of 9.4. Acetic acid was then added to the mixture until the pH was 6. After cooling to 0° C. the product was isolated by filtration and washed with a mixture of water (10 mL) and MeOH (10 mL), then dried in a vacuum oven at 50° C., to provide 4.4 g (86% yield) of 2,4-diamino-3-fluoro-5-nitrobenzoic acid (2) (HPLC purity 99.7 a %). 1H NMR (400 MHz, d6 DMSO) δ 7.27 (2H, br s, NH2), 7.31 (2H, br s, NH2), 8.46, (1H, s, Ar—H), 13.10 (1H, br, CO2H). 13C NMR (100 MHz, d6 DMSO) δ 102 (C), 123 (C), 127 (CH), 136 (d, J 229, CF), 138 (C), 143 (CF), 168 (C═O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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